Chloramine-T hydrate

Description

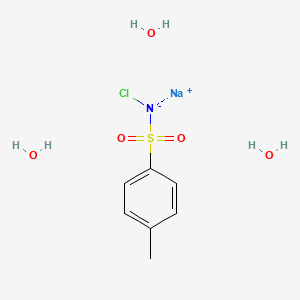

Structure

3D Structure of Parent

Properties

CAS No. |

7080-50-4 |

|---|---|

Molecular Formula |

C7H10ClNNaO3S |

Molecular Weight |

246.67 g/mol |

IUPAC Name |

sodium;chloro-(4-methylphenyl)sulfonylazanide;trihydrate |

InChI |

InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2 |

InChI Key |

VNXHKHCRRCXFBX-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] |

Other CAS No. |

7080-50-4 |

Pictograms |

Corrosive; Irritant; Health Hazard |

Synonyms |

(N-chloro-p-toluenesulfonamide)sodium chloramine T chloramine-T chloramine-T anhydrous chloramine-T trihydrate chloramine-T, 36Cl-labeled Clorina Euclorina Hydroclonazone sodium p-toluenesulfonchloramide |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical formula for Chloramine-T trihydrate?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Chloramine-T trihydrate, a versatile reagent with significant applications in organic synthesis and as an antimicrobial agent. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in a structured format for ease of reference.

Chemical Identity and Properties

Chloramine-T trihydrate is the trihydrated sodium salt of N-chloro-p-toluenesulfonamide.[1] The anhydrous form has the chemical formula CH₃C₆H₄SO₂NClNa.[2] The trihydrate is a white to slightly yellow crystalline powder with a slight odor of chlorine.[1][3][4]

The chemical formula for Chloramine-T trihydrate can be represented in several ways:

All these formulas represent the same compound, which is composed of the sodium salt of N-chloro-p-toluenesulfonamide and three molecules of water of hydration.

Physicochemical Properties

A summary of the key physicochemical properties of Chloramine-T trihydrate is presented in the table below.

| Property | Value | References |

| Molecular Weight | 281.69 g/mol | [1][2][5][6] |

| Appearance | White to yellow crystalline powder | [1][3] |

| Melting Point | 167-177 °C (decomposes) | [3][4][6][10] |

| Solubility | 150 g/L in water | |

| Soluble in ethanol | [3] | |

| Insoluble in benzene and ether | [3] | |

| pH | 8-10 (50 g/L in H₂O at 20 °C) | |

| Density | 1.4 g/cm³ | [2][4] |

Mechanism of Action

The primary mechanism of action for Chloramine-T revolves around its capacity to act as a potent oxidizing and chlorinating agent.[11] In aqueous solutions, Chloramine-T hydrolyzes to form hypochlorous acid (HOCl) and p-toluenesulfonamide.[11]

Figure 1. Hydrolysis of Chloramine-T.

Hypochlorous acid is a powerful oxidizing agent that can oxidize a wide range of biological molecules, including amino acids like cysteine and methionine, thereby altering protein structure and function.[11] This reactivity is the basis for its antimicrobial properties. Additionally, HOCl can act as a chlorinating agent.[11] Chloramine-T can also directly react with substrates, transferring its chlorine atom to nucleophilic sites, such as in the chlorination of tyrosine residues in proteins.[11]

Antimicrobial Activity

Chloramine-T exhibits broad-spectrum antimicrobial activity against bacteria and fungi. The following table summarizes its efficacy against various microorganisms.

| Microorganism | Concentration | Exposure Time | Temperature | Percent Reduction | Reference |

| Escherichia coli | 200 ppm | - | 36°C | 95% to 99.6% | [12] |

| Pseudomonas aeruginosa | 400 ppm | - | 38°C and 40°C | ≥ 50% | [12] |

| Escherichia coli | 0.107 mM | 1 min | 20°C | 3log₁₀ | [13] |

| Staphylococcus aureus | 0.036 mM | 5 min | 20°C | 3log₁₀ | [13] |

| Pseudomonas aeruginosa | 0.107 mM | 5 min | 20°C | 3log₁₀ | [13] |

| Candida albicans | 0.355 mM | 30 s | 20°C | 2log₁₀ | [13] |

| Candida albicans | 0.5% w/w in dental stone | 24 hours | - | Mean zone of inhibition: 20.80 mm | [14][15] |

Experimental Protocols

Detailed methodologies for key experiments involving Chloramine-T are provided below.

Assay of Chloramine-T Trihydrate (Iodometric Titration)

This protocol determines the purity of a Chloramine-T trihydrate sample.[16]

Figure 2. Iodometric Titration Workflow.

Procedure:

-

Accurately weigh approximately 0.5 g of the Chloramine-T trihydrate sample.

-

Transfer the sample to a glass-stoppered Erlenmeyer flask and dissolve it in 100 mL of water.

-

Add 5 mL of acetic acid and 2 g of potassium iodide to the solution.

-

Allow the flask to stand in the dark for 10 minutes to ensure the complete liberation of iodine.

-

Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate volumetric solution.

-

Add starch indicator solution as the endpoint is approached. The endpoint is reached when the blue color of the starch-iodine complex disappears.

-

One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.01408 g of C₇H₇ClNNaO₂S·3H₂O.[16]

Determination of Suitability for Bromide Determination

This protocol assesses the suitability of Chloramine-T for use in the quantitative determination of bromide ions.[16]

Reagents:

-

Acetate Buffer Solution: Dissolve 9.0 g of sodium chloride and 6.8 g of sodium acetate trihydrate in about 50 mL of water. Add 3.0 mL of glacial acetic acid and dilute to 100 mL. The pH should be between 4.6 and 4.7.

-

Diluted Bromide Standard Solution: 0.005 mg of Br⁻ per mL.

-

Chloramine-T Solution: Dissolve 0.50 g of the sample in water and dilute to 100 mL.

-

Phenol Red Solution: Dissolve 21 mg of the sodium salt of phenol red in water and dilute to 100 mL.

-

2 M Sodium Thiosulfate Solution.

Procedure:

-

Transfer 2.0 mL (0.01 mg Br⁻) and 4.0 mL (0.02 mg Br⁻) of the diluted bromide standard solution to two separate color-comparison tubes.

-

Dilute the contents of each tube to 50 mL with water. A third tube with 50 mL of water serves as the blank.

-

To each tube, add 2.0 mL of acetate buffer solution, 2.0 mL of phenol red solution, and 0.5 mL of the Chloramine-T solution, ensuring thorough mixing after each addition.

-

Twenty minutes after adding the Chloramine-T solution, add 0.5 mL of 2 M sodium thiosulfate solution to each tube and mix.

-

The resulting colors are then compared to assess the suitability of the Chloramine-T reagent.

Applications in Research and Development

Chloramine-T trihydrate is a versatile compound with numerous applications in scientific research and drug development:

-

Organic Synthesis: It serves as a reagent for various transformations, including the synthesis of aziridines, oxadiazoles, isoxazoles, and pyrazoles.[2] It is also used in amidohydroxylation reactions.[2]

-

Radiolabeling: In combination with an iodide source, Chloramine-T is widely used for the radioiodination of peptides and proteins, which is a crucial step in many biomedical assays.[2][3][17]

-

Disinfectant and Antiseptic: Due to its antimicrobial properties, it is used as a disinfectant and a topical antiseptic.[3][18]

-

Analytical Chemistry: It is employed as a reagent in analytical methods, such as in iodine titration for the quantification of various substances.[11]

References

- 1. Chloramine T trihydrate | CymitQuimica [cymitquimica.com]

- 2. Chloramine-T - Wikipedia [en.wikipedia.org]

- 3. Chloramine-T trihydrate | 7080-50-4 [chemicalbook.com]

- 4. Chloramine-T | C7H7ClNNaO2S | CID 3641960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chloramine T trihydrate CAS 7080-50-4 | 102424 [merckmillipore.com]

- 6. ACS reagent grade, 98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. chloramine-T trihydrate | C7H13ClNNaO5S | CID 517414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 12. epublications.marquette.edu [epublications.marquette.edu]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Effective Chloramine-T Concentration to Be Incorporated in Dental Stone for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Oxidative Mechanism of Chloramine-T Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile and potent oxidizing agent with broad applications in disinfection, analytical chemistry, and organic synthesis.[1][2] Its efficacy stems from the presence of an active electrophilic chlorine atom, which can be transferred to a variety of substrates.[3][4] This technical guide provides a comprehensive examination of the core mechanisms governing the oxidative action of Chloramine-T hydrate. It details the formation of various active species in aqueous solutions, explores different oxidative pathways, presents quantitative data on its redox potential and reaction kinetics, and outlines key experimental protocols for its study. The information is tailored for researchers and professionals seeking a deeper understanding of this important reagent for application in laboratory and development settings.

Core Mechanism of Action as an Oxidant

Chloramine-T is an N-chlorinated sulfonamide that functions primarily through the reactivity of its electrophilic chlorine atom.[5] In aqueous solutions, it establishes a complex set of equilibria that produce several active oxidizing species. The reactivity and the predominant species are highly dependent on the pH of the medium.[6]

Generation of Active Oxidizing Species in Aqueous Solution

When dissolved in water, this compound (CH₃C₆H₄SO₂NClNa · 3H₂O) releases the Chloramine-T anion. This anion then participates in a series of pH-dependent reactions to form the primary active oxidants.[5][7] Aqueous solutions of Chloramine-T are typically slightly basic, with a pH of around 8.5.[3][4]

The key species involved in its oxidative mechanism include:

-

Hypochlorous Acid (HOCl): In aqueous solution, Chloramine-T hydrolyzes to form hypochlorous acid, a potent oxidizing agent, and the parent p-toluenesulfonamide (PTS).[5][7]

-

N-chloro-p-toluenesulfonamide (RSO₂NHCl): In acidic media, the Chloramine-T anion is protonated to form the free acid, which is considered a primary active oxidizing species.[8]

-

Dichloramine-T (RSO₂NCl₂): This species can be formed through the disproportionation of RSO₂NHCl, particularly in acidic conditions. Its involvement in a reaction mechanism would typically lead to a second-order dependence on the oxidant concentration.[8]

The interplay between these species is crucial to understanding the oxidative behavior of Chloramine-T under different experimental conditions.

Caption: Equilibrium of Chloramine-T active species in aqueous solution.

Modes of Oxidation

Chloramine-T's versatility as an oxidant is derived from its ability to participate in several reaction pathways. The primary modes include direct halogenation and oxidation via its hydrolytic products.

-

Direct Electrophilic Attack: The active chlorine atom (Cl⁺) can be directly transferred to nucleophilic centers in a substrate. This is a key mechanism in the chlorination of proteins and peptides, as well as in various organic syntheses.[5]

-

Oxidation of Functional Groups: Chloramine-T is a strong oxidant capable of reacting with a wide range of functional groups.[3][4] For instance, it oxidizes hydrogen sulfide to elemental sulfur and can convert mustard gas into a harmless crystalline sulfimide.[4][9] In biochemical contexts, it readily oxidizes the side chains of amino acids such as cysteine and methionine, which can lead to alterations in protein structure and function.[5]

-

Oxidation of Iodide: A critical application in biotechnology is the radioiodination of proteins and peptides.[10] Chloramine-T acts as an effective oxidizing agent for iodide ions (I⁻), converting them to iodine monochloride (ICl), which then rapidly incorporates into activated aromatic rings like that of tyrosine.[4]

Caption: Major oxidative pathways of Chloramine-T with different substrates.

Quantitative Oxidative Properties

The oxidative capacity of Chloramine-T can be quantified through its redox potential and the kinetics of its reactions with various substrates.

Redox Potential

The redox potential of a chlorinated solution is a measure of its oxidizing strength and has been found to be a better correlate for disinfecting power than the simple concentration of available chlorine.[11][12][13] While specific redox potential values for Chloramine-T are not consistently reported across the literature, comparative studies demonstrate its properties relative to other disinfectants. For example, the redox potential of monochloramine is noted to be lower than that of Chloramine-T.[12] Studies on the bactericidal efficacy against E. coli show that Chloramine-T requires a significantly higher concentration to achieve total kill compared to inorganic chloramines or hypochlorite, reflecting its different redox characteristics.[13]

| Parameter | Compound | Observation | Citation |

| Bactericidal Efficacy | Chloramine-T | Less active than inorganic chloramines (NH₂Cl, NHCl₂) and hypochlorite. | [13] |

| Redox Potential vs. Efficacy | Various Chlorine Compounds | Redox potential is better correlated with disinfecting property than available chlorine concentration. | [11][13] |

| Relative Redox Potential | Chloramine-T vs. Monochloramine | The redox potential of monochloramine is lower than that of Chloramine-T. | [12] |

Reaction Kinetics

The rate of oxidation by Chloramine-T depends on several factors, including the nature of the substrate, pH, and temperature. Kinetic studies reveal the order of reaction and provide insight into the rate-determining steps of the mechanism.

| Substrate | Conditions | Reaction Order | Rate Constants / Activation Energy | Citation |

| Secondary Amines | Aqueous solution | Second order overall. | Ionic mechanism: 1.6 M⁻¹s⁻¹ Nonionic mechanism: 5 x 10⁶ M⁻¹s⁻¹ | [14] |

| Lactic Acid | Sulfuric acid medium | First order in [CAT], fractional order in [Lactic Acid]. | Eₐ: 78.4 kJ/mol ΔH‡: 75.7 kJ/mol ΔS‡: -23.8 J/K·mol | [8] |

| Glucose / Fructose | Acidic medium (photochemical) | First order in [CAT], first order in [Substrate]. | Rate increases with H⁺ concentration and light intensity. | [15] |

| Flavoxate | HCl medium | First order in [CAT], fractional order in [Substrate], inverse fractional order in [H⁺]. | Dielectric effect is negative. | [16] |

Key Experimental Protocols

Investigating the oxidative mechanism of Chloramine-T involves specific experimental procedures to measure reaction rates and physicochemical properties.

Protocol for Determining Oxidative Kinetics (Iodometric Titration)

This method is commonly used to follow the progress of an oxidation reaction by quantifying the amount of unreacted Chloramine-T at various time points.

-

Reaction Setup: Prepare a reaction mixture by combining the substrate (e.g., a monosaccharide), an acid catalyst if required, and water in a reaction vessel. The reaction is initiated by adding a known concentration of Chloramine-T solution. The experiment is typically conducted under pseudo-first-order conditions where the substrate is in large excess compared to Chloramine-T.[8][15]

-

Sampling: At regular time intervals, withdraw a fixed volume (aliquot) of the reaction mixture.

-

Quenching: Immediately add the aliquot to a flask containing an excess of potassium iodide (KI) solution. The unreacted Chloramine-T rapidly oxidizes the iodide to iodine.

-

Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using starch as an indicator. The endpoint is the disappearance of the blue starch-iodine complex.

-

Calculation: The concentration of unreacted Chloramine-T at each time point is calculated from the volume of titrant used. A plot of log[CAT] versus time allows for the determination of the pseudo-first-order rate constant.

Caption: Experimental workflow for kinetic analysis using iodometric titration.

Protocol for Redox Potential Measurement

This protocol is used to assess the oxidizing strength of a Chloramine-T solution, often in the context of its disinfectant properties.

-

System Preparation: Prepare a chlorine-demand-free water sample to ensure that the measured potential is solely due to the added disinfectant.[13]

-

Electrode Calibration: Calibrate a redox potential meter using standard solutions. The setup typically consists of a platinum indicator electrode and a reference electrode (e.g., Ag/AgCl).

-

Solution Preparation: Dissolve a known amount of Chloramine-T in the chlorine-demand-free water to achieve the desired concentration. Adjust the pH to the desired value, as redox potential is highly pH-dependent.[13]

-

Measurement: Immerse the electrodes in the solution and allow the reading to stabilize. Record the redox potential in millivolts (mV).

-

Experimental Context: For disinfection studies, the redox potential is measured before and after the introduction of microorganisms (e.g., E. coli) to observe changes as the oxidant is consumed.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. "Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt), a versatile " by Yogeesha N. Nayak, Santosh L. Gaonkar et al. [impressions.manipal.edu]

- 3. Chloramine-T - Wikipedia [en.wikipedia.org]

- 4. Uses of Chloramine-T_Chemicalbook [chemicalbook.com]

- 5. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. What is Chloramine T used for? [synapse.patsnap.com]

- 8. Oxidative Conversion of Lactic Acid by Chloramine-T in Sulfuric Acid Medium: A Kinetic and Mechanistic Study [article.sapub.org]

- 9. ataman-chemicals.com [ataman-chemicals.com]

- 10. N-CHLORO-P-TOLUENESULFONAMIDE - Ataman Kimya [atamanchemicals.com]

- 11. Redox potential measurements for determining the disinfecting power of chlorinated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cambridge.org [cambridge.org]

- 14. Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. isca.in [isca.in]

- 16. Research Journal of Chemical Sciences : Oxidation of Flavoxate by Chloramine-T in HCl Medium, a Kinetic and Mechanistic Approach - ISCA [isca.me]

Synthesis and preparation of Chloramine-T trihydrate.

An In-depth Technical Guide to the Synthesis and Preparation of Chloramine-T Trihydrate

Introduction

Chloramine-T, known chemically as sodium chloro(4-methylbenzene-1-sulfonyl)azanide, is a versatile and widely utilized reagent in organic synthesis and analytical chemistry.[1] It is commercially available as a stable, white to pale yellow crystalline powder in its trihydrate form (C₇H₇ClNNaO₂S·3H₂O).[1][2] For researchers, scientists, and drug development professionals, Chloramine-T serves as a potent oxidizing agent, a source of electrophilic chlorine and nitrogen anions, and a key component in various synthetic transformations.[1][3]

Its applications are extensive, including its use as a cyclizing agent in the synthesis of heterocycles like aziridines and oxadiazoles, in the Sharpless oxyamination to create vicinal aminoalcohols (important pharmacophores), and for the radioiodination of peptides and proteins for analytical and diagnostic purposes.[1][4] Given its importance, a thorough understanding of its synthesis, purification, and characterization is crucial for ensuring its quality and efficacy in these critical applications. This guide provides a detailed overview of the preparation of Chloramine-T trihydrate, complete with experimental protocols, quantitative data, and process visualizations.

Quantitative Data

The physical and chemical properties of Chloramine-T trihydrate are well-documented, ensuring its reliable use in experimental settings. Commercial grades are typically of high purity, as confirmed by iodometric titration.

Table 1: Physical and Chemical Properties of Chloramine-T Trihydrate

| Property | Value | Citations |

| CAS Number | 7080-50-4 | [1] |

| Molecular Formula | C₇H₇ClNNaO₂S·3H₂O | |

| Molecular Weight | 281.69 g/mol | |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 167-170 °C (decomposes) | [2] |

| Solubility in Water | 150 g/L (20 °C) | |

| Solubility in Other Solvents | Soluble in ethanol; Insoluble in benzene, ether | [2] |

| pH of 5% Solution | 8.0 - 10.0 (25 °C) | |

| Bulk Density | 540 - 680 kg/m ³ |

Table 2: Purity and Assay Specifications

| Specification | Typical Value | Method | Citations |

| Assay (Purity) | ≥98.0% to ≤103.0% | Iodometric Titration | [5] |

| Insoluble in Alcohol | ≤1.5% - ≤2% | Gravimetric | [3][5] |

| Reaction Yield | 75% - 95% | - | [6] |

Synthesis and Experimental Protocols

The most common and industrially relevant method for synthesizing Chloramine-T involves the chlorination of p-toluenesulfonamide in an alkaline solution. The necessary sodium hypochlorite is typically generated in situ by reacting chlorine gas with sodium hydroxide.[6]

Chemical Synthesis Pathway

The synthesis is a two-step process occurring in a single pot:

-

Generation of sodium hypochlorite from sodium hydroxide and chlorine.

-

Reaction of p-toluenesulfonamide with the freshly prepared sodium hypochlorite to form the sodium salt of N-chloro-p-toluenesulfonamide.

Caption: Chemical synthesis pathway for Chloramine-T trihydrate.

Detailed Synthesis Protocol

This protocol describes the laboratory-scale synthesis of Chloramine-T trihydrate.

Reagents and Equipment:

-

p-Toluenesulfonamide

-

Sodium hydroxide (NaOH) pellets

-

Chlorine gas (Cl₂) source

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Prepare a solution of sodium hydroxide by dissolving the required molar excess in water within the three-neck flask, cooled in an ice bath.

-

In a separate container, dissolve p-toluenesulfonamide in a portion of the sodium hydroxide solution.

-

Cool the main sodium hydroxide solution in the flask to below 10 °C using the ice bath.

-

Slowly bubble chlorine gas through the stirred, cooled sodium hydroxide solution. Monitor the temperature to ensure it remains low. This process generates sodium hypochlorite in situ.[6]

-

Once the required amount of chlorine has been added, slowly add the p-toluenesulfonamide solution to the reaction mixture, maintaining a low temperature.

-

Continue stirring for 1-2 hours after the addition is complete, allowing the reaction to proceed to completion.

-

The Chloramine-T trihydrate product will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of ice-cold water to remove impurities such as sodium chloride.

-

Dry the product. For some applications requiring the anhydrous form, the trihydrate can be dried at 80 °C under vacuum, though precautions must be taken as anhydrous Chloramine-T can be explosive upon heating.[7]

Purification and Characterization

For high-purity applications, the synthesized Chloramine-T trihydrate can be further purified by recrystallization. The purity of the final product is typically assessed by iodometric titration.

Experimental Workflow: Purification and Analysis

Caption: Experimental workflow for purification and analysis.

Recrystallization Protocol

This procedure is adapted from a cooling crystallization method.[8]

-

Dissolution: Dissolve the crude Chloramine-T product (e.g., 25g) in a minimal amount of a heated (40-50 °C) ethanol-water solution (e.g., a 7:1 volume ratio of ethanol to water).[8] Stir until fully dissolved.

-

Cooling and Seeding: Begin a controlled cooling process under stirring. When the solution becomes turbid, add a small seed crystal of pure Chloramine-T to promote uniform crystal growth.[8]

-

Crystallization: Continue to cool the solution gradually to a final temperature of 8-12 °C over several hours to maximize the yield of large crystals.[8]

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Allow the crystals to air-dry or dry in a desiccator to obtain the final product.

Purity Assessment by Iodometric Titration

This is the standard ACS method for assaying Chloramine-T.[9]

-

Sample Preparation: Accurately weigh approximately 0.5 g of the Chloramine-T trihydrate and dissolve it in 100 mL of deionized water in a glass-stoppered Erlenmeyer flask.

-

Reaction: Add 5 mL of acetic acid and 2 g of potassium iodide (KI) to the solution. Stopper the flask and allow it to stand in the dark for 10 minutes. The Chloramine-T will oxidize the iodide to iodine.

-

Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.

-

Endpoint Detection: As the solution turns a pale yellow, add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise until the blue color disappears. This is the endpoint.

-

Calculation: The purity is calculated based on the volume of titrant used. One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.01408 g of C₇H₇ClNNaO₂S·3H₂O.[9]

Safety and Handling

Chloramine-T trihydrate is a hazardous substance and must be handled with appropriate care.

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] Contact with acids liberates toxic chlorine gas.[10]

-

Handling: Always handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated place away from acids and combustible materials.[2]

Conclusion

The synthesis of Chloramine-T trihydrate from p-toluenesulfonamide is a robust and high-yielding process. Proper execution of the synthesis, followed by controlled crystallization and rigorous analytical verification, ensures a high-purity reagent suitable for the demanding applications in pharmaceutical research and organic synthesis. Adherence to strict safety protocols is paramount throughout the handling and preparation of this versatile compound.

References

- 1. Chloramine-T - Wikipedia [en.wikipedia.org]

- 2. Chloramine-T trihydrate | 7080-50-4 [chemicalbook.com]

- 3. Chloramine-T |CAS 7080-50-4 | Manufacturer & Suppliers| Pharma & Industrial Grade Export [papchemlifesciences.com]

- 4. SODIUM P-TOLUENESULFONCHLORAMIDE - Ataman Kimya [atamanchemicals.com]

- 5. Chloramine T trihydrate extra pure | 7080-50-4 [sigmaaldrich.com]

- 6. Chloramine-T synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103772242A - Method for preparing large granular chloramine T based on cooling crystallization - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. SODIUM P-TOLUENESULFONCHLORAMIDE - Ataman Kimya [atamanchemicals.com]

- 11. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Chloramine-T Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of Chloramine-T hydrate. It includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes and analytical workflows to support research and development activities.

Physical Properties

This compound is typically encountered as a white or slightly yellow crystalline powder with a faint odor of chlorine.[1][2] It is stable under normal conditions but may decompose slowly in air, a process that can be accelerated by heat and light.[1][2][3]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClNNaO₂S · 3H₂O | [2][4][5] |

| Molecular Weight | 281.69 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder | [1][2][6] |

| Melting Point | 167 - 177 °C (Decomposes) | [1][2][4][7] |

| Density | 1.4 g/cm³ | [1][6] |

| Flash Point | 192 °C (377.6 °F) | [1][4] |

| pH | 8.0 - 10.0 (in a 5% aqueous solution at 25°C) | [2][5] |

| Stability | Stable under normal conditions; slowly decomposes in air.[1][2] |

Chemical Properties

This compound is the trihydrate sodium salt of N-chloro-p-toluenesulfonamide.[8] Its chemical behavior is dominated by the presence of an active (electrophilic) chlorine atom, making it a versatile oxidizing and chlorinating agent with reactivity similar to sodium hypochlorite.[6][9]

Solubility

This compound exhibits solubility in a range of polar solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | >100 g/L; Soluble | [6][10] |

| Ethanol | Soluble; 5 mg/mL | [8][11][12] |

| Dimethylformamide (DMF) | 10 mg/mL | [11][12] |

| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | [11][12] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | [11][12] |

| Benzene | Insoluble | [3][9] |

| Ethers | Insoluble | [3][9] |

Stability and Reactivity

This compound is generally stable but should be stored protected from air and moisture.[2][3] It is incompatible with strong oxidizing agents and acids.[2][13] Contact with acids causes the release of toxic chlorine gas.[6][13] Upon heating, it can decompose and emit toxic fumes, including hydrogen chloride, nitrogen oxides, sulfur oxides, and sodium oxides.[1][2]

Mechanism of Action as an Oxidant

In aqueous solutions, Chloramine-T hydrolyzes to form hypochlorous acid (HOCl), which is a primary active species responsible for its potent oxidizing and disinfectant properties.[14] The solution is typically slightly basic, with a pH of around 8.5.[6][9]

Experimental Protocols

Detailed methodologies for key analytical procedures are provided below.

Assay by Iodometric Titration

This protocol determines the purity of Chloramine-T trihydrate.

Principle: Chloramine-T liberates iodine from potassium iodide in an acidic solution. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.

Methodology: [15]

-

Sample Preparation: Accurately weigh approximately 0.5 g of Chloramine-T trihydrate and transfer it to a glass-stoppered Erlenmeyer flask.

-

Dissolution: Dissolve the sample in 100 mL of water.

-

Reaction: Add 5 mL of acetic acid and 2 g of potassium iodide to the solution.

-

Incubation: Stopper the flask and allow the reaction mixture to stand in the dark for 10 minutes.

-

Titration: Titrate the liberated iodine with a 0.1 N sodium thiosulfate volumetric solution.

-

Endpoint Detection: Use starch indicator solution to determine the endpoint of the titration. The disappearance of the blue color indicates the endpoint.

-

Calculation: One milliliter of 0.1 N sodium thiosulfate corresponds to 0.01408 g of C₇H₇ClNNaO₂S·3H₂O.[15]

Suitability for Determination of Bromide

This test verifies the suitability of this compound as a reagent for the colorimetric determination of bromide ions.

Principle: Chloramine-T oxidizes bromide ions. The resulting species reacts with a phenol red indicator in a buffered solution to produce a color change, which is then quenched with sodium thiosulfate for visual comparison.

Methodology: [15]

-

Prepare Standards: Transfer 0.01 mg and 0.02 mg of bromide ion (Br⁻) to separate color-comparison tubes. Prepare a blank using 50 mL of water. Dilute all tubes to 50 mL with water.

-

Add Reagents: To each tube, add the following reagents in sequence, mixing thoroughly after each addition:

-

2.0 mL of Acetate Buffer Solution.

-

2.0 mL of Phenol Red Solution.

-

0.5 mL of Chloramine-T Solution (0.50 g of sample dissolved in 100 mL of water).

-

-

Reaction Time: Allow the reaction to proceed for 20 minutes after the addition of the Chloramine-T solution.

-

Quench Reaction: Add 0.5 mL of 2 M sodium thiosulfate solution to each tube and mix.

-

Observation: The colors of the standards should be visually distinguishable from the blank, confirming the reagent's suitability.

Determination of Insoluble Matter in Alcohol

This protocol quantifies the amount of material in the sample that is insoluble in alcohol.

Methodology: [15]

-

Dissolution: Dissolve 5.0 g of the sample in 100 mL of reagent alcohol.

-

Stirring: Stir the solution for 30 minutes.

-

Filtration: Filter the solution through a tared medium-porosity sintered-glass filter.

-

Washing: Wash the filter with 5 mL of reagent alcohol.

-

Drying: Dry the filter at 105°C to a constant weight.

-

Calculation: The weight of the residue represents the amount of insoluble matter.

Key Chemical Reactions and Applications

This compound is a key reagent in numerous organic transformations due to its ability to act as an oxidant and a source of electrophilic chlorine and nitrogen anions.[6][9]

Oxidation Reactions

It is a strong oxidant capable of oxidizing a variety of functional groups. For example, it readily oxidizes hydrogen sulfide to elemental sulfur and can convert toxic mustard gas into a harmless crystalline sulfimide.[6][9]

Role in Organic Synthesis

This compound is widely used in the synthesis of various heterocyclic compounds and in reactions that form carbon-nitrogen bonds.

-

Cyclization Reactions: It serves as a cyclizing agent in the synthesis of heterocycles such as aziridines, oxadiazoles, isoxazoles, and pyrazoles.[6][9]

-

Sharpless Aminohydroxylation: It is a common source of the amido component in the Sharpless aminohydroxylation reaction, which converts alkenes into valuable vicinal aminoalcohols.[6][16]

-

Protein Radioiodination: In biochemical applications, it is used to facilitate the labeling of peptides and proteins with radioiodine isotopes. It oxidizes iodide (I⁻) to iodine monochloride (ICl), which then rapidly iodinates activated aromatic rings, such as those in tyrosine residues.[9][17]

References

- 1. Chloramine-T | C7H7ClNNaO2S | CID 3641960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Chloramine-T trihydrate | 7080-50-4 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Chloramine T ACS reagent, 98 7080-50-4 [sigmaaldrich.com]

- 6. Chloramine-T - Wikipedia [en.wikipedia.org]

- 7. Chloramine-T | CAS#:127-65-1 | Chemsrc [chemsrc.com]

- 8. Chloramine-T Trihydrate | CAS#: 7080-50-4 | Iofina [iofina.com]

- 9. Uses of Chloramine-T_Chemicalbook [chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. glpbio.com [glpbio.com]

- 13. tedpella.com [tedpella.com]

- 14. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nbinno.com [nbinno.com]

- 17. Chloramine-T trihydrate, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to the Solubility of Chloramine-T Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of Chloramine-T hydrate in aqueous and organic media. The following sections detail quantitative solubility data, comprehensive experimental protocols for solubility determination, and visual representations of experimental workflows to support research and development activities.

Quantitative Solubility Data

The solubility of this compound has been reported across a range of solvents. The following tables summarize the available quantitative data to facilitate comparison. It is important to note that variations in reported values may arise from differences in experimental conditions, such as temperature, pH, and the specific hydrate form of the compound used.

Solubility in Aqueous Solutions

| Solvent System | Temperature (°C) | Solubility |

| Water | 25 | 150 g/L[1] |

| Water | 25 | 15% (w/v)[2] |

| Water | Not Specified | >100 g/L[3][4] |

| Water | 25 | 46 mg/mL[5] |

| PBS (pH 7.2) | Not Specified | ~5 mg/mL[6][7][8] |

Solubility in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Notes |

| Ethanol | Not Specified | 5 mg/mL[6][7][8] | |

| Ethanol (95%) | 20 | 7.5% (w/v)[2] | With decomposition[2] |

| Ethanol | 25 | 46 mg/mL[5] | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 15 mg/mL[6][7][8] | |

| Dimethyl Sulfoxide (DMSO) | 25 | 46 mg/mL[5][9] | |

| Dimethyl Formamide (DMF) | Not Specified | 10 mg/mL[6][7][8] | |

| Benzene | Not Specified | Insoluble[1][2][10] | |

| Chloroform | Not Specified | Insoluble[1][2][10] | |

| Ether | Not Specified | Insoluble[1][2][10] |

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the accurate determination of this compound solubility, based on established principles of solubility testing for organic compounds.

Materials and Equipment

-

This compound (analytical grade)

-

Solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Calibrated pH meter

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The required time may vary and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the settling of excess solid.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid premature precipitation.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh a known volume of the clear filtrate.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Weigh the remaining solid residue.

-

Calculate the solubility in g/L or mg/mL.

-

-

Spectrophotometric Method:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of the standard solutions and the filtered sample solution at the wavelength of maximum absorbance (λmax), which is approximately 219 nm.[6][7]

-

Construct a calibration curve and determine the concentration of the sample solution.

-

-

Chromatographic Method (HPLC):

-

Develop a suitable HPLC method for the quantification of Chloramine-T.

-

Prepare a calibration curve using standard solutions.

-

Inject the filtered sample solution and determine the concentration based on the peak area.

-

-

-

Data Reporting:

-

Express the solubility in standard units (e.g., g/L, mg/mL, or molarity).

-

Report the temperature and, for aqueous solutions, the pH at which the solubility was determined.

-

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the processes involved in solubility studies, the following diagrams have been generated using Graphviz.

Caption: Workflow for determining the solubility of this compound.

Caption: Dissociation of this compound in water.

References

- 1. Chloramine-T CAS#: 127-65-1 [m.chemicalbook.com]

- 2. shop.optitemp.com [shop.optitemp.com]

- 3. Chloramine-T - Wikipedia [en.wikipedia.org]

- 4. Chloramine-T | CAS#:127-65-1 | Chemsrc [chemsrc.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. glpbio.com [glpbio.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Chloramine-T | C7H7ClNNaO2S | CID 3641960 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and storage conditions for Chloramine-T hydrate powder.

Chloramine-T hydrate, a versatile N-chloro-p-toluenesulfonamide sodium salt, is a widely utilized reagent in organic synthesis, analytical chemistry, and as a disinfectant. Its efficacy and the reproducibility of experimental results are intrinsically linked to its stability. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound powder, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and General Stability

This compound is a white to slightly yellow crystalline powder with a slight odor of chlorine. It is soluble in water and alcohols but insoluble in non-polar organic solvents like benzene and chloroform.[1] The solid form is generally stable under normal, controlled conditions. However, its stability is significantly influenced by several environmental factors, including temperature, light, humidity, and pH (in aqueous solutions).

Factors Affecting Stability and Recommended Storage

Several factors can compromise the integrity of this compound, leading to its degradation. Understanding these factors is crucial for maintaining its quality and ensuring the validity of its application.

Temperature

Elevated temperatures accelerate the decomposition of this compound. The release of its water of hydration begins at temperatures above 60°C.[2] It is strongly recommended to avoid heating the powder, especially above 130°C.[1] For long-term storage, a range of temperatures are suggested by various suppliers, from refrigerated conditions (+2°C to +8°C)[3] to room temperature (15–25 °C).[4] One supplier notes a shelf life of at least four years when stored at -20°C.[5]

Light

Exposure to direct sunlight should be avoided as it can induce decomposition. It is advisable to store this compound in opaque or amber containers to protect it from light.

Moisture and Air

This compound is sensitive to moisture and air.[6] It slowly decomposes in the presence of air.[7] Therefore, it is imperative to store the powder in tightly sealed containers to prevent exposure to atmospheric moisture and air. Some suppliers recommend storing under an inert gas.[6]

pH (in Aqueous Solutions)

The stability of Chloramine-T in aqueous solutions is highly dependent on the pH. Solutions in strongly alkaline media are noted to be quite stable, even at elevated temperatures up to 60°C.[8] Conversely, in acidic to neutral conditions (pH 2.65–5.65), the solution is less stable, with the maximum decomposition rate observed around pH 4.7.[8] This instability is attributed to the partial disproportionation of monochloramine-T into dichloramine-T and p-toluenesulfonamide.[8] Contact with acids should be strictly avoided as it leads to the liberation of toxic chlorine gas.[2][9]

Summary of Storage Recommendations

For optimal stability and to ensure a consistent shelf life, the following storage conditions for this compound powder are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Specific recommendations vary from +2°C to +8°C[3] to 15-25°C.[4] For prolonged shelf life, -20°C is also suggested.[5] | To minimize thermal decomposition.[1][2] |

| Light | Store in a dark place, protected from direct sunlight. | To prevent photodegradation. |

| Atmosphere | Keep in a tightly closed container[2][6][9] in a dry, well-ventilated area.[9] Storage under an inert gas is also recommended.[6] | To protect from moisture and air-induced decomposition.[7] |

| Incompatible Materials | Store away from acids, strong oxidizing agents, and reducing agents.[1][9][10] | Contact with acids liberates toxic chlorine gas.[2] Reactions with other agents can be hazardous. |

Shelf Life

The shelf life of this compound can vary depending on the supplier and the storage conditions. Some manufacturers provide a specific shelf life, such as 12 months or 5 years.[11][12] Others indicate a stability of at least 4 years under appropriate storage.[5] In some cases, no expiration date is assigned, and routine quality control by the user is recommended to ensure its suitability for a given application.

Decomposition

The decomposition of this compound can be initiated by the factors mentioned above. In aqueous solution, it hydrolyzes to form hypochlorous acid (HOCl) and p-toluenesulfonamide.[13] The hypochlorous acid is a potent oxidizing and chlorinating agent and is central to many of Chloramine-T's applications.[13]

Thermal decomposition of this compound can release a variety of hazardous substances, including toxic fumes of hydrogen chloride, chlorine, carbon monoxide, and oxides of nitrogen and sulfur.[9]

References

- 1. shop.optitemp.com [shop.optitemp.com]

- 2. carlroth.com [carlroth.com]

- 3. Chloramine T trihydrate CAS 7080-50-4 | 102424 [merckmillipore.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. caymanchem.com [caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Chloramine-T | C7H7ClNNaO2S | CID 3641960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PlumX [plu.mx]

- 9. tedpella.com [tedpella.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. oxfordlabchem.com [oxfordlabchem.com]

- 12. CHLORAMINE T TRIHYDRATE AR | Lab chemical distributors, Laboratory chemical suppliers, Laboratory chemicals manufacturer, Lab chemicals exporter, Lab chemical manufacturer, Laboratory Chemicals, Lab chemical supplier, Alpha Chemika India. [alphachemika.co]

- 13. What is the mechanism of Chloramine T? [synapse.patsnap.com]

Chloramine-T Hydrate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety precautions and detailed handling guidelines for Chloramine-T hydrate. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this chemical. This document includes a summary of quantitative safety data, detailed experimental protocols, and visualizations of key procedures and mechanisms.

Chemical and Physical Properties

This compound is a white or slightly yellow crystalline powder with a slight odor of chlorine.[1] It is fairly soluble in water, but practically insoluble in benzene, chloroform, and ether.[2]

| Property | Value | Citations |

| Molecular Formula | C₇H₇ClNNaO₂S · 3H₂O | [3] |

| Molecular Weight | 281.69 g/mol | [4] |

| Melting Point | Decomposes at 170-177 °C | [1] |

| Flash Point | 192 °C (378 °F) - closed cup | [5][6] |

| Solubility in Water | 14 g in 100 mL; 150 g/L at 20 °C (68 °F) | [7][8] |

| pH | 8 - 11 (5% solution at 25 °C) | [9] |

| Density | 1.43 g/cm³ | [9] |

| Stability | Decomposes slowly in air, liberating chlorine. Stable in aqueous solutions at or below about 60°C. | [1][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS classification.

| Hazard Class | Category | Hazard Statement | Citations |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [6][7] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [6][7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [7] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [6][7] |

| Supplemental Hazard | EUH031: Contact with acids liberates toxic gas | [10][11] |

GHS Pictograms:

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety.

| Body Part | Recommended Protection | Citations |

| Eyes/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [5][12] |

| Skin | Wear appropriate protective gloves (e.g., nitrile rubber) and a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [5][12] |

| Respiratory | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. Use a respirator with a type P100 (USA) or P3 (EN 143) cartridge as a backup to engineering controls. | [8][12] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to maintaining the stability of this compound and preventing hazardous situations.

Handling:

-

Avoid contact with skin and eyes.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Provide appropriate exhaust ventilation at places where dust is formed.[5]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[13]

-

Do not eat, drink, or smoke when using this product.[13]

-

Wash hands thoroughly after handling.[13]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[5]

-

Store locked up.[5]

-

Store in a cool, dry place.[12]

-

Incompatible materials to avoid include strong oxidizing agents and acids.[5] Contact with acids liberates toxic gas.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

| Exposure Route | First Aid Procedure | Citations |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical aid immediately. | [5][12][13] |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [12][13] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. Ingestion can cause severe swelling and damage to the delicate tissue and danger of perforation. | [5][12][14] |

| Inhalation | Get medical aid immediately. Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Do NOT use mouth-to-mouth resuscitation. | [12] |

Below is a DOT script for a logical workflow diagram for first aid procedures.

Caption: First aid workflow for this compound exposure.

Accidental Release and Firefighting Measures

Accidental Release: In case of a spill, wear respiratory protection and avoid dust formation.[5] Evacuate personnel to safe areas.[5] Do not let the product enter drains.[5] Pick up and arrange disposal without creating dust by sweeping up and shoveling into a suitable, closed container.[5]

Below is a DOT script for a logical workflow diagram for spill response.

Caption: Workflow for responding to a this compound spill.

Firefighting: Use dry powder or carbon dioxide as an extinguishing media.[5] Wear a self-contained breathing apparatus for firefighting if necessary.[5] Hazardous decomposition products include hydrogen chloride, chlorine, carbon monoxide, oxides of nitrogen, and oxides of sulfur.[5]

Toxicological and Ecotoxicological Data

| Endpoint | Species | Value | Citations |

| Acute Oral Toxicity (LD50) | Rat | >381.6 mg/kg (anhydrous) | [10] |

| Aquatic Toxicity (LC50) | Fish | 100 mg/l (96 h) | [10] |

| Aquatic Toxicity (ErC50) | Algae | 13 mg/l (96 h) | [10] |

| Aquatic Toxicity (EC50) | Microorganisms | 5 mg/l (5 min) | [10] |

| Chronic Aquatic Toxicity (NOEC) | Fish | 1.5 mg/l (35 d) | [15] |

| Chronic Aquatic Toxicity (NOEC) | Aquatic Invertebrates | 1.1 mg/l (21 d) | [15] |

| Bioaccumulation Factor (BCF) | Rainbow Trout | 2.2 | [15] |

Experimental Protocols

This compound is a versatile reagent used in various laboratory procedures. Below are summaries of key experimental protocols.

Iodometric Titration for Assay

This method is used to determine the purity of this compound.[7]

Methodology:

-

Accurately weigh approximately 0.5 g of this compound and dissolve it in 100 mL of water in a glass-stoppered Erlenmeyer flask.[7]

-

Add 5 mL of acetic acid and 2 g of potassium iodide.[7]

-

Let the flask stand in the dark for 10 minutes.[7]

-

Titrate the liberated iodine with a 0.1 N sodium thiosulfate volumetric solution, using a starch indicator solution.[7]

-

One milliliter of 0.1 N sodium thiosulfate corresponds to 0.01408 g of C₇H₇ClNNaO₂S·3H₂O.[7]

Radioiodination of Proteins (Chloramine-T Method)

This protocol is a common method for labeling proteins and peptides with radioactive iodine (e.g., ¹²⁵I).[13][14]

Materials and Reagents:

-

IGF Peptide (or other protein/peptide of interest)

-

Sodium Iodide (Na¹²⁵I)

-

Chloramine-T

-

Sodium Metabisulphite

-

PD-10 Chromatography Column

-

Appropriate buffers and solutions (e.g., 0.5M Sodium Phosphate pH 7.5, 10 mM HCl, chromatography buffer)[14]

Procedure:

-

Reconstitute the peptide in 10mM HCl.[14]

-

In an iodination reaction tube, add 50µl of 0.5M sodium phosphate (pH 7.5).[14]

-

Add approximately 1 mCi of Na¹²⁵I to the reaction tube.[14]

-

Initiate the reaction by adding 20µl of a freshly prepared 0.4mg/ml Chloramine-T working solution and start a timer.[14]

-

Gently mix the contents and let it stand for 60 seconds.[14]

-

Stop the reaction by adding 20µl of 0.6 mg/ml sodium metabisulphite and mix gently. Let it stand for 5 minutes.[14]

-

Isolate the ¹²⁵I-labeled peptide from unreacted Na¹²⁵I and other reaction products using a PD-10 chromatography column.[14]

The mechanism of action for the Chloramine-T iodination method is visualized in the DOT script below.

Caption: Mechanism of protein radioiodination using Chloramine-T.

Concluding Remarks

This compound is a valuable reagent in research and development, but its hazardous properties necessitate strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the necessary precautions, procedures, and data to ensure its safe use. All personnel handling this substance should be thoroughly trained on its hazards and the appropriate emergency response procedures. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. Standardization of the chloramine-T method of protein iodination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloramine-T | C7H7ClNNaO2S | CID 3641960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. shop.optitemp.com [shop.optitemp.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tedpella.com [tedpella.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antibiofilm Activity and Mechanism of Action of the Disinfectant Chloramine T on Candida spp., and Its Toxicity against Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved method of radioiodination with chloramine T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 13. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]

- 14. gropep.com [gropep.com]

- 15. revvity.com [revvity.com]

Understanding the CAS number for Chloramine-T trihydrate.

CAS Number: 7080-50-4

Synonyms: Tosylchloramide Sodium Trihydrate, N-Chloro-p-toluenesulfonamide Sodium Salt Trihydrate

This technical guide provides an in-depth overview of Chloramine-T trihydrate, a versatile reagent for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, analytical specifications, and key applications, with a focus on experimental protocols and reaction mechanisms.

Chemical and Physical Properties

Chloramine-T trihydrate is an organic compound known for its role as a mild oxidizing and chlorinating agent.[1] It is a white to slightly yellow crystalline powder with a slight chlorine-like odor.[2][3] The compound is soluble in water and ethanol but insoluble in non-polar solvents like benzene and ether.[3][4]

Table 1: Physical and Chemical Properties of Chloramine-T Trihydrate

| Property | Value | References |

| CAS Number | 7080-50-4 | [5] |

| Molecular Formula | C₇H₇ClNNaO₂S · 3H₂O | [6][7] |

| Molecular Weight | 281.69 g/mol | [5][8] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 167-170 °C (decomposes) | [3] |

| Solubility in Water | 150 g/L at 20 °C | [6][9] |

| pH of 5% Aqueous Solution | 8.0 - 10.0 at 25 °C | [2][6][10] |

| Bulk Density | 540 - 680 kg/m ³ | [6] |

Analytical Specifications and Methods

Chloramine-T trihydrate is available in various grades, including ACS reagent and pharmaceutical grades, with specific requirements for assay and impurities.[11] The most common method for determining its purity is iodometric titration.

Table 2: Analytical Specifications for ACS Reagent Grade Chloramine-T Trihydrate

| Parameter | Specification | References |

| Assay (iodometric) | 98.0 - 103.0% | [6][12] |

| Insoluble in Ethanol | ≤ 1.5% | [12] |

| Clarity of Aqueous Solution | Passes test | [10] |

| Suitability for Bromide Determination | Passes test | [10] |

Experimental Protocol: Iodometric Assay of Chloramine-T Trihydrate

This protocol is based on the American Chemical Society (ACS) reagent chemical standards.[10]

Principle: Chloramine-T trihydrate, in an acidic medium, liberates iodine from potassium iodide. The liberated iodine is then titrated with a standard solution of sodium thiosulfate using starch as an indicator.

Reagents:

-

Chloramine-T Trihydrate sample (accurately weighed, ~0.5 g)

-

Deionized water (100 mL)

-

Acetic acid (5 mL)

-

Potassium iodide (2 g)

-

0.1 N Sodium thiosulfate volumetric solution

-

Starch indicator solution

Procedure:

-

Accurately weigh approximately 0.5 g of the Chloramine-T trihydrate sample.

-

Transfer the sample to a glass-stoppered Erlenmeyer flask and dissolve it in 100 mL of deionized water.

-

Add 5 mL of acetic acid and 2 g of potassium iodide to the solution.

-

Stopper the flask and allow the reaction mixture to stand in the dark for 10 minutes.

-

Titrate the liberated iodine with 0.1 N sodium thiosulfate solution until the yellow color of the iodine is almost discharged.

-

Add a few drops of starch indicator solution, which will produce a deep blue color.

-

Continue the titration with sodium thiosulfate until the blue color is completely discharged.

-

Record the volume of sodium thiosulfate solution used.

Calculation: One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.01408 g of C₇H₇ClNNaO₂S·3H₂O.[10]

Caption: Workflow for the iodometric titration of Chloramine-T trihydrate.

Applications in Scientific Research and Development

Chloramine-T trihydrate is a versatile reagent with numerous applications in organic synthesis, analytical chemistry, and disinfection.

Organic Synthesis

In organic synthesis, Chloramine-T serves as an oxidizing agent and a source of electrophilic chlorine and nitrogen anions.[13][14] It is widely used in the synthesis of various heterocyclic compounds such as aziridines, oxadiazoles, isoxazoles, and pyrazoles.[13][14]

One notable application is in the Sharpless aminohydroxylation, where it provides the amino group for the conversion of alkenes into vicinal aminoalcohols, which are important pharmacophores.

References

- 1. Evaluation of Effective Chloramine-T Concentration to Be Incorporated in Dental Stone for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Chloramine-T trihydrate | 7080-50-4 [chemicalbook.com]

- 4. Chloramine-T trihydrate, 98% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. Chloramine T trihydrate extra pure 7080-50-4 [sigmaaldrich.com]

- 7. Chloramine T trihydrate GR for analysis ACS,Reag. Ph Eur 7080-50-4 [sigmaaldrich.com]

- 8. chloramine-T trihydrate | C7H13ClNNaO5S | CID 517414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. Chloramine T trihydrate CAS 7080-50-4 | 102426 [merckmillipore.com]

- 13. Chloramine-T - Wikipedia [en.wikipedia.org]

- 14. Uses of Chloramine-T_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Decomposition Products of Aqueous Chloramine-T Solutions

For Researchers, Scientists, and Drug Development Professionals

Chloramine-T, a versatile N-chloro-N-sodio derivative of p-toluenesulfonamide, is widely utilized as a disinfectant, antiseptic, and oxidizing agent in various scientific and industrial applications. Despite its broad utility, the stability of Chloramine-T in aqueous solutions is a critical consideration, as its decomposition can impact its efficacy and lead to the formation of various byproducts. This technical guide provides a comprehensive overview of the decomposition products of aqueous Chloramine-T solutions, detailing the degradation pathways, influencing factors, analytical methodologies for their characterization, and quantitative data on their formation.

Primary and Secondary Decomposition Products

The decomposition of Chloramine-T in water is a complex process involving hydrolysis, disproportionation, and photodecomposition, leading to a variety of products. The primary and most abundant decomposition product is p-toluenesulfonamide (p-TSA) .[1][2][3]

In aqueous solutions, Chloramine-T exists in equilibrium with several other species, the concentrations of which are highly dependent on the solution's pH. These species include:

-

Hypochlorous acid (HOCl) and its conjugate base, hypochlorite (OCl⁻) [4][5]

-

The protonated form, N-chloro-p-toluenesulfonamide (R-NHCl)

-

The dichlorinated form, N,N-dichloro-p-toluenesulfonamide (Dichloramine-T, R-NCl₂)

-

The parent sulfonamide, p-toluenesulfonamide (R-NH₂)

-

The anionic form of the parent sulfonamide (R-NH⁻)

Where R represents the p-toluenesulfonyl group (CH₃C₆H₄SO₂).

The interplay of these species under different environmental conditions dictates the pathway and rate of decomposition.

Factors Influencing Decomposition

The stability of aqueous Chloramine-T solutions is significantly influenced by several factors, including pH, temperature, and exposure to light.

2.1. Effect of pH

The pH of the solution is a critical determinant of Chloramine-T's stability and the distribution of its decomposition products.

-

Alkaline conditions (pH > 8): Chloramine-T is relatively stable in alkaline solutions.

-

Neutral to mildly acidic conditions (pH 4-7): Decomposition is more pronounced in this range.

-

Strongly acidic conditions (pH < 4): In acidic media, Chloramine-T can undergo disproportionation to form the less stable Dichloramine-T and p-toluenesulfonamide.

2.2. Effect of Temperature

2.3. Effect of Light (Photodecomposition)

Exposure to ultraviolet (UV) light significantly enhances the degradation of Chloramine-T.[8] Photodecomposition can lead to the formation of radical species and a different profile of degradation products compared to thermal decomposition. The molar absorptivity of chloramine species is wavelength-dependent, influencing the efficiency of photodegradation at different UV wavelengths.[8]

Decomposition Pathways

The decomposition of Chloramine-T in aqueous solution primarily proceeds through two main pathways: hydrolysis and disproportionation.

3.1. Hydrolysis

In water, Chloramine-T hydrolyzes to form p-toluenesulfonamide and hypochlorous acid. This is a key reaction as the liberated hypochlorous acid is a potent oxidizing and disinfecting agent itself.[4]

3.2. Disproportionation

Under acidic conditions, Chloramine-T can undergo disproportionation, where two molecules of the protonated form (R-NHCl) react to form one molecule of Dichloramine-T (R-NCl₂) and one molecule of p-toluenesulfonamide (R-NH₂).[9]

Quantitative Analysis of Decomposition Products

The primary method for the quantitative analysis of Chloramine-T and its main degradation product, p-toluenesulfonamide, is High-Performance Liquid Chromatography (HPLC).

4.1. Experimental Protocol: HPLC Analysis of Chloramine-T and p-Toluenesulfonamide

This section details a typical reversed-phase HPLC method for the simultaneous determination of Chloramine-T and p-TSA in aqueous samples.[1][2][10]

-

Instrumentation:

-

Liquid chromatograph equipped with a UV spectrophotometer detector.

-

Reversed-phase C18 column (e.g., 15 cm x 3.9 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Reagent Preparation:

-

0.01 M Phosphate Buffer (pH 3): Prepared by mixing appropriate volumes of 0.2 M phosphoric acid and 0.2 M monobasic potassium phosphate and diluting with LC-grade water.[1]

-

Standard Solutions: Stock solutions of Chloramine-T and p-TSA are prepared in LC-grade water and diluted to create a series of calibration standards.

-

-

Sample Preparation:

-

Aqueous samples are typically filtered through a 0.45 µm filter before injection into the HPLC system.[1]

-

-

Quantification:

-

The concentrations of Chloramine-T and p-TSA in the samples are determined by comparing their peak areas to those of the calibration standards.

-

4.2. Quantitative Data Summary

While comprehensive datasets on the degradation of Chloramine-T under a wide range of conditions are limited, the following tables summarize available quantitative information on the stability and formation of its primary degradation product.

Table 1: Stability of Aqueous Chloramine-T Solutions under Different Conditions

| Condition | Initial Concentration | Observation | Reference |

| Freshly prepared standard in clean glassware | Not specified | Contains about 5% p-TSA | [1][2] |

| pH 7, 25 °C, in the dark | 20 ppm | Significant degradation observed over 90 minutes (in the presence of a photocatalyst) | [11] |

| pH 3-9, UV irradiation | 20 mg/L | Degradation efficiency is pH-dependent, with varying rates across this range. | [12] |

Table 2: Formation of p-Toluenesulfonamide (p-TSA) from Chloramine-T Decomposition

| Condition | Initial Chloramine-T Conc. | p-TSA Formation | Reference |

| Aqueous solution | Not specified | Primary degradation product | [1][2][3] |

| Exposure in rainbow trout | 20 mg/L | Major product detected in whole-body homogenates, with no residual Chloramine-T | [3] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for analyzing Chloramine-T decomposition and the relationships between the key chemical species in solution.

Conclusion

The decomposition of aqueous Chloramine-T solutions is a multifaceted process governed by pH, temperature, and light. The primary degradation product is p-toluenesulfonamide, with other chlorinated and hydrolyzed species present in equilibrium. Understanding these degradation pathways and the factors that influence them is crucial for applications where the concentration of active chlorine and the formation of byproducts are critical parameters. The use of robust analytical methods, such as HPLC, is essential for accurately monitoring the stability of Chloramine-T solutions and quantifying its decomposition products. This guide provides a foundational understanding for researchers and professionals working with Chloramine-T, enabling better control and optimization of its use in various scientific and developmental contexts.

References

- 1. scispace.com [scispace.com]

- 2. The mechanism of monochloramine disproportionation under acidic conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT03789F [pubs.rsc.org]

- 3. Introduction - NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Chloramine T? [synapse.patsnap.com]

- 5. Chloramine-T, N-chloro tosylamide sodium salt [organic-chemistry.org]

- 6. Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid chromatographic determination of chloramine-T and its primary degradation product, p-toluenesulfonamide, in water | U.S. Geological Survey [usgs.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism and thermodynamics of chlorine transfer among organochlorinating agents. Part II. Reversible disproportionation of chloramine-T - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Chloramine-T Hydrate as a Laboratory Disinfectant

Introduction

Chloramine-T hydrate, the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile and stable broad-spectrum antimicrobial agent that has been in use for over a century.[1] It is an effective disinfectant, sanitizer, and antiseptic used in a wide range of applications, including medical, dental, veterinary, and food processing industries.[2][3] In laboratory settings, Chloramine-T is a reliable choice for the disinfection of surfaces, equipment, and water systems, where the control of pathogenic microorganisms is critical.[1][4] It is effective against a wide array of pathogens, including bacteria (Gram-positive and Gram-negative), viruses, fungi, and spores.[1][2] This document provides detailed application notes, efficacy data, and standardized protocols for the use of this compound as a disinfectant in research and drug development environments.

Mechanism of Action

Chloramine-T's potent antimicrobial activity stems from a dual mechanism. When dissolved in water, it slowly decomposes to release active chlorine in the form of hypochlorous acid (HOCl), a powerful oxidizing agent.[2][5] This active chlorine disrupts essential cellular components of microorganisms, including cell walls, membranes, proteins, and nucleic acids, leading to cell death.[2] Additionally, the p-toluenesulfonamide moiety of the molecule exhibits a mechanism similar to sulfa drugs, interfering with bacterial metabolic pathways.[1][5] This combined action makes it difficult for microorganisms to develop resistance.[1]

Caption: Dual-action antimicrobial mechanism of Chloramine-T.

Efficacy and Quantitative Data

Chloramine-T has demonstrated high efficacy against a variety of common laboratory contaminants. Its effectiveness is dependent on concentration, contact time, temperature, and the presence of organic load.[6] The following table summarizes key quantitative data from various studies.

| Target Microorganism | Concentration | Contact Time | Temperature | Effect / Log Reduction | Source |

| Staphylococcus aureus, MRSA, VRE faecalis | 200 - 400 ppm | 5 - 20 min | 36 - 40°C | >99.9% reduction in growth | [6] |

| Escherichia coli | 200 ppm | 5 - 20 min | 36°C | 95% - 99.6% reduction in growth | [6] |

| Escherichia coli | 300 - 400 ppm | 5 - 20 min | 36 - 40°C | >99.9% reduction in growth | [6] |

| Pseudomonas aeruginosa | 400 ppm | 5 - 20 min | 38 - 40°C | ~50% reduction in growth | [6] |

| Candida spp. (Fungi) | 1.38 - 5.54 mmol/L | Not Specified | Not Specified | Minimum Inhibitory Concentration (MIC) | [7] |

| Planktonic Legionella pneumophila | < 0.1% - 0.3% (<1000 - 3000 ppm) | Not Specified | Not Specified | Effective | [8] |

| Sessile Legionella pneumophila (Biofilm) | > 0.3% (>3000 ppm) | Not Specified | Not Specified | Higher dosages required for efficacy | [8] |

| General Surface Disinfection (Routine) | 0.5% (5,000 ppm) | ≥ 15 min | Ambient | Broad-spectrum disinfection | [1][9] |

| General Surface Disinfection (Rapid) | 2% (20,000 ppm) | ≥ 15 min | Ambient | High-level, rapid disinfection | [9] |

Experimental Protocols

Protocol 1: Preparation of Chloramine-T Disinfectant Solutions

Chloramine-T is typically supplied as a white powder or in tablet form.[1][10] Solutions should be prepared fresh for optimal efficacy, although they can remain stable for several weeks if stored in protected, closed containers.[3]

Materials:

-

This compound powder or tablets

-

Distilled or deionized water (warm water aids dissolution[3])

-

Clean, sealable container (e.g., glass or chemical-resistant plastic bottle)

-

Stir bar and magnetic stir plate or other mixing apparatus

-

Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

-

Determine Required Concentration: Refer to the efficacy table above or institutional guidelines to select the appropriate concentration for your application (e.g., 0.5% for routine surface disinfection, 2% for high-level disinfection).

-

Calculate Amount:

-

For a 0.5% (w/v) solution: Dissolve 5 grams of Chloramine-T powder in 1 liter of water.

-

For a 1% (w/v) solution: Dissolve 10 grams of Chloramine-T powder in 1 liter of water.

-

For a 2% (w/v) solution: Dissolve 20 grams of Chloramine-T powder in 1 liter of water.

-

-

Dissolution: Add the calculated amount of Chloramine-T powder to the water in the container. Mix thoroughly using a magnetic stirrer or by sealing and inverting the container until the powder is completely dissolved. Using warm water can accelerate this process.[3]

-